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Compound of Interest

Compound Name:
3-Methylisothiazole-4-carboxylic

acid

Cat. No.: B090979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of 3-Methylisothiazole-4-carboxylic acid.

The document details the expected spectroscopic data based on foundational principles and

known values for related structures, outlines detailed experimental protocols for key analytical

techniques, and presents logical workflows for structural determination.

Physicochemical and Spectroscopic Data Summary
The structural confirmation of 3-Methylisothiazole-4-carboxylic acid, with the molecular

formula C₅H₅NO₂S and a molecular weight of 143.16 g/mol , is achieved through a combination

of spectroscopic techniques.[1][2][3] The expected and reported data are summarized below

for efficient reference.
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Property Value Reference / Method

Molecular Formula C₅H₅NO₂S Mass Spectrometry

Molecular Weight 143.16 g/mol Mass Spectrometry

CAS Number 15903-66-9 -

Melting Point 235.5-237.5 °C [1]

¹H NMR (Predicted) See Table 2 Chemical Shift Database

¹³C NMR (Predicted) See Table 3 Chemical Shift Database

FT-IR (Predicted) See Table 4 Correlation Charts

Mass Spec (Predicted) M⁺ at m/z 143; key fragments Fragmentation Patterns

Predicted Spectroscopic Data
While specific experimental spectra for 3-Methylisothiazole-4-carboxylic acid are not widely

published, the following tables detail the predicted spectroscopic data based on the analysis of

its constituent functional groups and heterocyclic core.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz,
DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~13.0 - 12.0 Singlet 1H -COOH

The carboxylic

acid proton is

typically a broad

singlet and highly

deshielded. Its

chemical shift is

concentration

and solvent-

dependent and

the signal

disappears upon

D₂O exchange.

[4][5][6]

~9.0 Singlet 1H H-5 (Isothiazole)

The proton at the

5-position of the

isothiazole ring is

expected to be

significantly

deshielded due

to the

electronegativity

of the adjacent

nitrogen and

sulfur atoms.[7]

~2.7 Singlet 3H -CH₃

The methyl

group protons

attached to the

isothiazole ring.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz,
DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Notes

~165 -COOH

The carbonyl carbon of the

carboxylic acid is significantly

deshielded.[5][8]

~160 C-3 (Isothiazole)
The carbon atom bearing the

methyl group.

~155 C-5 (Isothiazole)
The carbon atom bearing the

proton.

~125 C-4 (Isothiazole)

The carbon atom to which the

carboxylic acid group is

attached.

~15 -CH₃ The methyl carbon.

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3300 - 2500 Broad
O-H stretch

(Carboxylic Acid)

This very broad

absorption is

characteristic of the

hydrogen-bonded O-H

stretch in a carboxylic

acid dimer and often

overlaps with C-H

stretches.[9]

~1700 Strong
C=O stretch

(Carboxylic Acid)

The strong carbonyl

absorption is a key

diagnostic peak for

the carboxylic acid

functionality.

~1600 - 1450 Medium
C=N, C=C stretches

(Ring)

These absorptions are

characteristic of the

isothiazole ring

skeletal vibrations.

~1420 Medium
O-H bend (Carboxylic

Acid)

In-plane bending

vibration of the

hydroxyl group.

~1300 Medium
C-O stretch

(Carboxylic Acid)

Stretching vibration of

the carbon-oxygen

single bond.

~920 Broad
O-H bend (Carboxylic

Acid)

Out-of-plane bending

vibration of the

hydroxyl group, also

characteristic of a

hydrogen-bonded

dimer.

Experimental Protocols
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The following are detailed protocols for the primary analytical techniques used in the structure

elucidation of 3-Methylisothiazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylisothiazole-4-carboxylic
acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable

solvent for many carboxylic acids, and the acidic proton is typically observable.[10] Other

solvents like CDCl₃ can be used, but the acidic proton may exchange with trace amounts of

DCl.[10]

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum.

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the chemical shifts and coupling patterns to identify the different types of protons.

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify

the spectrum to single lines for each unique carbon.

Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl,

aromatic, aliphatic).

2D NMR Spectroscopy (HSQC and HMBC):

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to

identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify

long-range (2-3 bond) correlations between protons and carbons. This is crucial for
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connecting the different fragments of the molecule, for instance, correlating the methyl

protons to the C-3 and C-4 carbons of the isothiazole ring, and the H-5 proton to the C-4

and C-3 carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of 3-Methylisothiazole-4-carboxylic acid with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder is obtained.[11]

Place the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.[3]

Background Spectrum: Acquire a background spectrum of a pure KBr pellet to subtract

atmospheric and instrumental interferences.

Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the

infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the functional groups, such as

the broad O-H stretch and the strong C=O stretch of the carboxylic acid, and the skeletal

vibrations of the isothiazole ring.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to gain structural

information from fragmentation patterns.

Methodology (GC-MS with Electron Ionization):
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Sample Preparation: Prepare a dilute solution of 3-Methylisothiazole-4-carboxylic acid in

a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g.,

esterification of the carboxylic acid) may be necessary to improve volatility for gas

chromatography.

Gas Chromatography (GC):

Inject the sample into the GC system. The sample is vaporized and separated based on its

boiling point and interaction with the stationary phase of the GC column.

Typical column: A non-polar column such as a DB-5MS.

Typical temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 250 °C) to elute the compound.[12]

Mass Spectrometry (MS):

As the compound elutes from the GC column, it enters the mass spectrometer.

Ionization: Electron Ionization (EI) at 70 eV is a standard method that generates a

molecular ion and a reproducible fragmentation pattern.[12]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern. For 3-Methylisothiazole-4-carboxylic acid,

characteristic fragments would include the loss of •OH (M-17), •COOH (M-45), and

potentially fragments arising from the cleavage of the isothiazole ring.

Visualizations
The following diagrams illustrate the logical workflows for the structure elucidation process.
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Sample Information

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

Unknown Compound
(3-Methylisothiazole-4-carboxylic acid)

Mass Spectrometry (MS)
- Molecular Weight
- Elemental Formula

FT-IR Spectroscopy
- Functional Groups

NMR Spectroscopy
- ¹H, ¹³C, 2D NMR
- C-H Framework

Analyze MS Data
- Molecular Ion (m/z 143)

- Fragmentation

Analyze IR Data
- O-H, C=O stretches

Analyze NMR Data
- Chemical Shifts

- Connectivity

Propose Structure

Confirmed Structure:
3-Methylisothiazole-4-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of 3-Methylisothiazole-4-carboxylic acid.

Caption: Predicted key HMBC correlations for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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